An In-depth Technical Guide to CAS 1953-99-7: Properties, Hazards, and Synthetic Applications of Tetrachlorophthalonitrile
An In-depth Technical Guide to CAS 1953-99-7: Properties, Hazards, and Synthetic Applications of Tetrachlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachlorophthalonitrile, identified by CAS number 1953-99-7, is a chlorinated aromatic dinitrile. While not extensively studied for its direct pharmacological effects, its significance in research and development lies in its role as a versatile precursor for the synthesis of complex macrocyclic compounds, notably phthalocyanines. These derivatives have garnered considerable interest for their potential applications in photodynamic therapy, catalysis, and materials science. This guide provides a comprehensive overview of the chemical properties, known hazards, and key synthetic applications of tetrachlorophthalonitrile, with a focus on providing practical information for laboratory professionals. Due to a lack of available data on its specific biological mechanisms of action, this document will focus on its chemical characteristics and its utility as a synthetic building block.
Chemical and Physical Properties
Tetrachlorophthalonitrile is a white to off-white crystalline solid at room temperature.[1] Its chemical structure consists of a benzene (B151609) ring substituted with four chlorine atoms and two adjacent nitrile (-C≡N) groups. This high degree of halogenation and the presence of electron-withdrawing nitrile groups significantly influence its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of Tetrachlorophthalonitrile
| Property | Value | Reference(s) |
| CAS Number | 1953-99-7 | [2] |
| Molecular Formula | C₈Cl₄N₂ | [2] |
| Molecular Weight | 265.91 g/mol | [2] |
| Appearance | White to off-white crystalline powder or chunks | [3] |
| Melting Point | 249-252 °C (decomposes) | [3] |
| Solubility | Limited solubility in water | |
| Synonyms | 3,4,5,6-Tetrachloro-1,2-benzenedicarbonitrile, Tetrachlorophthalodinitrile | [2] |
Synthesis and Reactivity
Tetrachlorophthalonitrile serves as a key intermediate in the synthesis of various organic compounds.[3] Its primary reactivity centers around the nitrile groups and the potential for nucleophilic substitution of the chlorine atoms. It is a crucial precursor for producing specialized dyes, pigments, and certain agrochemicals.[1]
Role in Phthalocyanine (B1677752) Synthesis
A major application of tetrachlorophthalonitrile is in the synthesis of tetrasubstituted phthalocyanines. Phthalocyanines are large, aromatic macrocycles that can chelate a wide variety of metal ions in their central cavity. The properties of the resulting metallophthalocyanine are highly dependent on the peripheral substituents and the central metal ion. The general synthesis involves the cyclotetramerization of four phthalonitrile (B49051) units.
The following diagram illustrates a generalized workflow for the synthesis of a metal-containing phthalocyanine from a phthalonitrile precursor like tetrachlorophthalonitrile.
Biological Activities of Derivatives
While data on the direct biological activity of tetrachlorophthalonitrile is scarce, its derivatives, particularly phthalocyanines, have been investigated for various biological applications. It is important to note that the biological effects of these derivatives are not inherent to the parent compound but are a result of the extensive macrocyclic structure and, often, the chelated metal ion.
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Antioxidant Activity: Certain phthalonitrile derivatives bearing chalcone (B49325) groups have shown antioxidant properties, evaluated by methods such as ferric reducing/antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays.[4][5]
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Antimicrobial Activity: Polyhalo isophthalonitrile derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[6] Some of these compounds exhibited potent inhibition of bacterial and fungal growth.[6]
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DNA Cleavage and Photodynamic Therapy: Phthalocyanine-gold nanoparticle conjugates have demonstrated DNA cleavage activity.[7] Phthalocyanines are well-known for their photosensitizing abilities, which are harnessed in photodynamic therapy (PDT) for cancer.[8] Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species that are cytotoxic to tumor cells.[8]
Hazards and Toxicological Information
Tetrachlorophthalonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting. The available toxicological data indicates potential for acute toxicity, irritation, and environmental hazards.
Table 2: Toxicological and Hazard Data for Tetrachlorophthalonitrile
| Hazard Type | Data | Reference(s) |
| Acute Toxicity | LD50 (mouse, intraperitoneal): 66 mg/kg | [9] |
| Harmful in contact with skin or if inhaled. | ||
| Skin Irritation/Corrosion | May cause an allergic skin reaction. | [10][11] |
| Eye Irritation/Damage | Causes serious eye damage. | [10][11] |
| Respiratory Hazard | Fatal if inhaled. May cause respiratory irritation. | [10][11] |
| Carcinogenicity | Suspected of causing cancer. | [10][11] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | [10][11] |
Experimental Protocols
General Protocol for the Synthesis of a Copper Phthalocyanine Derivative
This protocol is a generalized procedure based on the synthesis of copper phthalocyanine from phthalonitrile and can be adapted for tetrachlorophthalonitrile, though reaction conditions may require optimization.[12]
Materials:
-
Phthalonitrile derivative (e.g., Tetrachlorophthalonitrile)
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Anhydrous Copper(II) Chloride (CuCl₂)
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1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or another suitable base
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High-boiling point solvent (e.g., bis(2-methoxyethyl) ether - diglyme)
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Concentrated Sulfuric Acid (H₂SO₄) for purification
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Hydrochloric Acid (HCl), dilute
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Deionized Water
-
Crushed Ice
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine the phthalonitrile derivative (e.g., 4 equivalents), anhydrous copper(II) chloride (e.g., 1 equivalent), DBN (as a base), and diglyme (B29089) (as a solvent).[12]
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Heat the reaction mixture to the boiling point of the solvent (approximately 160 °C for diglyme) and maintain reflux for about 2 hours.[12] The solution should develop a deep blue or purple color, indicative of phthalocyanine formation.[13]
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After the reflux period, allow the flask to cool to room temperature.[12]
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Pour the contents of the flask into a beaker containing a significant volume of water.[12]
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To remove the base (DBN), acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 2-3.[12]
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Bring the water to a brief boil to dissolve any unreacted copper salts, then cool the mixture.[12]
-
Collect the solid product by vacuum filtration.[12]
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For purification, the crude product can be dissolved in a minimal amount of concentrated sulfuric acid. This should be done with extreme caution in a fume hood with appropriate personal protective equipment.[12]
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After allowing the sulfuric acid solution to stand for about 30 minutes, carefully pour it onto a large volume of crushed ice.[12]
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The purified blue phthalocyanine will precipitate. Allow the precipitate to coalesce before collecting it by vacuum filtration.[12]
-
Wash the final product thoroughly with hot water and then with methanol to remove any remaining impurities.[12]
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Dry the purified copper phthalocyanine derivative in an oven at 100 °C.[12]
Characterization: The synthesized phthalocyanine can be characterized using various spectroscopic techniques, including UV-Vis, FT-IR, and NMR spectroscopy, as well as mass spectrometry to confirm its structure and purity.[13][14]
Conclusion
Tetrachlorophthalonitrile (CAS 1953-99-7) is a valuable chemical intermediate, primarily utilized in the synthesis of phthalocyanine dyes and pigments, as well as other specialty chemicals. While its direct biological activities are not well-documented, the diverse and significant biological applications of its derivatives, particularly in the fields of antimicrobial research and photodynamic therapy, underscore its importance in synthetic and medicinal chemistry research. Researchers and drug development professionals should be aware of the hazardous nature of this compound and handle it with appropriate safety precautions. The synthetic protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective use of tetrachlorophthalonitrile in a research setting. Further investigation into the direct biological effects of this compound may reveal novel applications.
References
- 1. CAS 1953-99-7: Tetrachlorophthalonitrile | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Antioxidant activity of phthalonitrile derivatives bearing different chalcone groups | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. researchgate.net [researchgate.net]
- 14. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
